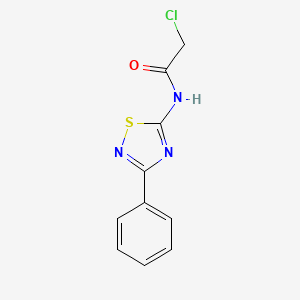

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Description

BenchChem offers high-quality 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(14-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSELUSKAJCJQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Evolving Landscape of 1,2,4-Thiadiazoles: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide, designed for researchers and drug development professionals, delves into the critical structure-activity relationships (SAR) of substituted 1,2,4-thiadiazoles, providing insights into the rational design of novel therapeutic agents.

The 1,2,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery

The inherent physicochemical properties of the 1,2,4-thiadiazole ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive pharmacophore.[1] The arrangement of the heteroatoms allows for diverse substitution patterns at the C3 and C5 positions, providing a facile means to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. This versatility has been exploited to develop compounds with potent anticancer, antimicrobial, and anti-inflammatory activities.

Unraveling the Structure-Activity Relationship: A Multifaceted Exploration

The biological activity of 3,5-disubstituted-1,2,4-thiadiazoles is intricately linked to the nature and position of the substituents on the core ring system and any appended moieties. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

Anticancer Activity: Targeting the Proliferative Machinery

Substituted 1,2,4-thiadiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2] The SAR in this context is often complex and target-dependent.

A novel series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality has been synthesized and evaluated for anticancer activity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines.[2] Several of these compounds displayed potent activity, with IC50 values in the sub-micromolar range.[2] For instance, a compound bearing a 3,4,5-trimethoxy anilide moiety exhibited significant potency, suggesting that electron-donating groups on the C5-linked substituent can enhance anticancer activity.[2]

The general SAR for anticancer activity can be summarized as follows:

-

Substituents at C3 and C5: Aromatic or heteroaromatic rings at both positions are common features of active compounds. The nature and substitution pattern of these rings are critical for potency and selectivity.

-

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the aryl rings play a crucial role. For example, in some series, electron-withdrawing groups like nitro or cyano have been shown to enhance activity, while in others, electron-donating groups like methoxy are favorable.[2]

-

Molecular Scaffolding: The overall shape and rigidity of the molecule, influenced by the linkers between the thiadiazole core and its substituents, can impact binding to biological targets.

| Compound ID | C3-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | 4-(3,4,5-trimethoxybenzamido)phenyl | 4-(p-tolyl)-4H-1,2,4-triazol-3-yl | MCF-7 | 0.10 ± 0.084 | [2] |

| 8b | 4-(3,4,5-trimethoxybenzamido)phenyl | 4-(p-tolyl)-4H-1,2,4-triazol-3-yl | A549 | 0.17 ± 0.032 | [2] |

| 8b | 4-(3,4,5-trimethoxybenzamido)phenyl | 4-(p-tolyl)-4H-1,2,4-triazol-3-yl | DU-145 | 0.83 ± 0.091 | [2] |

| 8e | 4-(4-nitrobenzamido)phenyl | 4-(p-tolyl)-4H-1,2,4-triazol-3-yl | MCF-7 | 0.23 ± 0.014 | [2] |

| 8e | 4-(4-nitrobenzamido)phenyl | 4-(p-tolyl)-4H-1,2,4-triazol-3-yl | DU-145 | 0.19 ± 0.011 | [2] |

| 8i | 4-(4-cyanobenzamido)phenyl | 4-(p-tolyl)-4H-1,2,4-triazol-3-yl | DU-145 | 0.60 ± 0.014 | [2] |

This table presents a selection of data to illustrate SAR trends. For a comprehensive understanding, refer to the cited literature.

The mechanism of action for many anticancer 1,2,4-thiadiazoles is still under investigation, though some have been shown to induce apoptosis and target specific signaling pathways.[3] For instance, 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole has been identified as an aromatase inhibitor, a key target in hormone-dependent breast cancer.[2]

Caption: Workflow for the evaluation of antimicrobial activity of 1,2,4-thiadiazoles.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key therapeutic goal. 1,2,4-Thiadiazole derivatives have shown promise as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). [4][5][6] The SAR for anti-inflammatory 1,2,4-thiadiazoles often revolves around their ability to selectively bind to the active site of COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. Key structural features for potent and selective COX-2 inhibition include:

-

Diaryl Substitution: Similar to classic COX-2 inhibitors (e.g., celecoxib), a 1,2-diaryl substitution pattern on a central heterocyclic ring is often beneficial. For 1,2,4-thiadiazoles, appropriate aryl groups at the C3 and C5 positions are crucial.

-

Sulfonamide/Sulfone Moiety: The presence of a sulfonamide or sulfone group on one of the aryl rings is a common feature of many selective COX-2 inhibitors, as it can interact with a specific side pocket in the COX-2 active site. [6]* Thiophene and Thienopyrimidine Moieties: The incorporation of thiophene and thienopyrimidine moieties onto the 1,2,4-thiadiazole scaffold has been shown to yield compounds with high COX-2 selectivity and potent in vivo anti-inflammatory activity. [5]

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.

Experimental Protocols: A Foundation for Discovery

The synthesis and biological evaluation of novel 1,2,4-thiadiazole derivatives require robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis of a representative 3,5-disubstituted-1,2,4-thiadiazole and its evaluation for anticancer activity.

Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles

A common and effective method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. [7] Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole

-

Thiobenzamide Preparation: Benzonitrile (1 equivalent) is treated with sodium hydrosulfide (1.1 equivalents) in ethanol at room temperature to yield thiobenzamide. The reaction is monitored by TLC until completion.

-

Oxidative Dimerization: Thiobenzamide (2 equivalents) is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for example, N-bromosuccinimide (NBS) (1 equivalent), is added portion-wise at 0 °C.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3,5-diphenyl-1,2,4-thiadiazole.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [2] Protocol: In Vitro Cytotoxicity Screening using MTT Assay

-

Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized 1,2,4-thiadiazole derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve the desired final concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours. A control group with DMSO alone is also included.

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Future Directions and Concluding Remarks

The exploration of substituted 1,2,4-thiadiazoles in drug discovery is a vibrant and rapidly evolving field. The continued elucidation of detailed SAR, coupled with advancements in computational modeling and high-throughput screening, will undoubtedly accelerate the identification of novel drug candidates with improved efficacy and safety profiles. The versatility of the 1,2,4-thiadiazole scaffold ensures its place as a cornerstone of medicinal chemistry for years to come, with the potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Kumar, D., Patel, G., Johnson, E. O., & Shah, K. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2739–2741. [Link]

-

Reddy, T. R., & Sreenu, V. B. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. [Link]

-

Aslan, G., & Çıkrıkçı, S. (2020). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-848. [Link]

-

Al-Sanea, M. M., & El-Sayed, R. A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29331–29341. [Link]

-

Onkol, T., Doğruer, D. S., Uzun, L., Adak, S., Özkan, S., & Şahin, M. F. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277–284. [Link]

-

Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2014). Synthesis and biological evaluation of 3,6-disubstitutedt[8][9][7]riazolo[3,4-b]t[8][10][9]hiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry, 85, 57-65. [Link]

-

Gella, A., & Kumar, A. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12345–12356. [Link]

-

Samad, A., & Tarazi, H. (2021). Synthesis and study of the anticancer activity of some new 7H-t[8][9][7]riazolo [3,4-b]t[8][10][9]hiadiazines. Current issues in pharmacy and medicine: science and practice, 14(4), 415-420. [Link]

-

El-Gazzar, M. G., Ragab, F. A., Heiba, H. I., Abou-Seri, S. M., El-Sabbagh, W. A., & El-Hazek, R. M. (2016). Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors. Medicinal Chemistry Communications, 7(12), 2309–2321. [Link]

-

Li, Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(12), 4043-4054. [Link]

-

Bekircan, O., Kahveci, B., & Kucuk, M. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(10), 2107-2112. [Link]

-

Wujec, M., & Pitucha, M. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(11), 4435. [Link]

-

Gürsoy, A., & Karali, N. (2013). Synthesis and biological activities of 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives. Turkish Journal of Chemistry, 37(2), 256-267. [Link]

-

Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2014). Molecular Modeling, Synthesis and Pharmacological Evaluation of 1,3,4-Thiadiazoles as Anti-inflammatory and Analgesic Agents. Current Pharmaceutical Design, 20(24), 3915-3926. [Link]

-

Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis and biological activities of 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(11), 2896-2900. [Link]

-

Al-Omary, F. A. M., & El-Brollosy, N. R. (2018). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 23(11), 2993. [Link]

-

Plech, T., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 123. [Link]

-

Sayed, A., Zaki, Y., & Aish, E. (2016). A convenient route for the synthesis of new thiadiazoles. Turkish Journal of Chemistry, 40, 184-191. [Link]

-

El-Gazzar, M. G., et al. (2017). Anti-inflammatory, Analgesic and COX-2 Inhibitory Activity of Novel Thiadiazoles in Irradiated Rats. Journal of Photochemistry and Photobiology B: Biology, 167, 123-134. [Link]

-

Wujec, M., et al. (2011). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 68(4), 545-551. [Link]

-

Janowska, S., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(6), 1814. [Link]

-

El-Sayed, W. A., et al. (2016). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of the Serbian Chemical Society, 81(12), 1421-1433. [Link]

-

Karakuş, S., et al. (2023). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Pharmaceuticals, 16(2), 224. [Link]

-

Ragab, F. A., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. MedChemComm, 7(12), 2309-2321. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

Sources

- 1. Synthesis and anticancer activity of novel 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of such novel compounds is fundamental to ensuring their purity, confirming their identity, and understanding their chemical behavior. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a multifaceted molecule incorporating a phenyl ring, a 1,2,4-thiadiazole heterocyclic core, and a chloroacetamide side chain. Each of these components will give rise to characteristic signals in the various spectroscopic analyses. Understanding the interplay of these functional groups is crucial for a complete and accurate interpretation of the spectral data.

Figure 1. Chemical structure of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of the title compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the amide proton, and the methylene protons of the chloroacetamide group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 11.0 | Singlet | 1H | -NH- (Amide) |

| ~ 7.8 - 8.0 | Multiplet | 2H | Ar-H (ortho) |

| ~ 7.4 - 7.6 | Multiplet | 3H | Ar-H (meta, para) |

| ~ 4.3 | Singlet | 2H | -CH₂-Cl |

Interpretation and Rationale:

-

Amide Proton (-NH-): The amide proton is expected to appear as a broad singlet in the downfield region (δ 10.0-11.0 ppm) due to its acidic nature and the deshielding effect of the adjacent carbonyl group. Its chemical shift can be sensitive to solvent and concentration. For similar N-heterocyclic acetamides, this proton is often observed in this range.

-

Aromatic Protons (Ar-H): The phenyl ring protons will give rise to signals in the aromatic region (δ 7.0-8.5 ppm). The ortho-protons are likely to be the most deshielded due to the proximity of the electron-withdrawing thiadiazole ring, appearing at approximately δ 7.8-8.0 ppm. The meta and para protons are expected to resonate at a slightly higher field, around δ 7.4-7.6 ppm.

-

Methylene Protons (-CH₂-Cl): The methylene protons of the chloroacetamide moiety are adjacent to both a chlorine atom and a carbonyl group, both of which are strongly electron-withdrawing. This will cause a significant downfield shift, and a singlet is expected around δ 4.3 ppm. In comparable structures like 2-chloro-N-(4-hydroxyphenyl)acetamide, this methylene group appears at a similar chemical shift.[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (Amide) |

| ~ 160 - 165 | C3 (Thiadiazole) |

| ~ 155 - 160 | C5 (Thiadiazole) |

| ~ 130 - 135 | C (ipso, Phenyl) |

| ~ 128 - 130 | C (para, Phenyl) |

| ~ 127 - 129 | C (ortho, Phenyl) |

| ~ 125 - 127 | C (meta, Phenyl) |

| ~ 40 - 45 | -CH₂-Cl |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the typical range for such functional groups, around δ 165-170 ppm.

-

Thiadiazole Carbons: The two carbon atoms of the 1,2,4-thiadiazole ring are in distinct electronic environments. Based on data for similar 1,2,4-thiadiazole derivatives, they are expected to appear in the downfield region, typically between δ 155 and 165 ppm.[2][3]

-

Aromatic Carbons: The phenyl ring carbons will show a series of signals in the δ 125-135 ppm range. The exact chemical shifts will depend on the substitution pattern and electronic effects.

-

Aliphatic Carbon (-CH₂-Cl): The methylene carbon, being attached to a chlorine atom, will be found in the aliphatic region, predicted to be around δ 40-45 ppm. For instance, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the methylene carbon appears at 43.42 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3200 - 3400 | N-H stretch | Amide |

| ~ 3000 - 3100 | C-H stretch | Aromatic |

| ~ 1680 - 1720 | C=O stretch | Amide (Amide I band) |

| ~ 1500 - 1550 | N-H bend | Amide (Amide II band) |

| ~ 1450 - 1600 | C=C stretch | Aromatic |

| ~ 1300 - 1400 | C-N stretch | Amide |

| ~ 650 - 800 | C-Cl stretch | Chloroalkane |

Interpretation and Rationale:

-

N-H Stretch: A characteristic absorption for the secondary amide N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹.[4]

-

C=O Stretch (Amide I): A strong and sharp absorption peak corresponding to the carbonyl stretch of the amide group should be prominent between 1680 and 1720 cm⁻¹. This is a highly diagnostic peak for the presence of an amide.[5][6]

-

N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, typically found around 1500-1550 cm⁻¹.

-

Aromatic C-H and C=C Stretches: The presence of the phenyl ring will be indicated by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 650 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. For 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (C₁₀H₈ClN₃OS), the expected molecular weight is approximately 253.71 g/mol .

Expected Molecular Ion Peak:

-

[M]⁺: A molecular ion peak should be observed at m/z 253.

-

[M+2]⁺: Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic peak at m/z 255 with an intensity of approximately one-third of the [M]⁺ peak is expected, confirming the presence of one chlorine atom.

Predicted Fragmentation Pathway:

Figure 2. Predicted major fragmentation pathways for 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.

Interpretation and Rationale:

The fragmentation of the molecular ion is likely to proceed through several key pathways:

-

Loss of the Chloroacetyl Group: A primary fragmentation would be the cleavage of the N-C bond of the acetamide, leading to the loss of a chloroacetyl radical (•COCH₂Cl) or a neutral chloroacetamide molecule.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group could lead to the loss of a chloromethyl radical (•CH₂Cl), resulting in a fragment at m/z 204.

-

Thiadiazole Ring Fragmentation: The 1,2,4-thiadiazole ring can undergo characteristic fragmentation. The loss of N₂S from the fragment at m/z 204 could lead to the formation of the benzonitrile cation at m/z 103.

-

Phenyl Group Fragments: The presence of the phenyl group will likely give rise to characteristic fragments such as the phenyl cation (m/z 77) or related species.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard experimental procedures are recommended.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the amide N-H.

-

IR: For solid samples, the KBr pellet method is standard. Mix a small amount of the sample with dry potassium bromide and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

MS: For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition

-

NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity. Standard ¹H and ¹³C{¹H} pulse sequences should be employed.

-

IR: A Fourier Transform Infrared (FTIR) spectrometer is standard. Data is typically collected over the range of 4000-400 cm⁻¹.

-

MS: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for accurate mass measurements to confirm the elemental composition.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. By leveraging established spectroscopic principles and data from structurally related compounds, we have constructed a comprehensive spectral profile. This information serves as a crucial reference for researchers in the synthesis, purification, and characterization of this and similar novel chemical entities, ensuring the integrity and validity of their scientific investigations. The experimental protocols outlined provide a clear path for the empirical verification of these predictions.

References

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. Available at: [Link].

-

Gao, F., et al. (2016). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 936–938. Available at: [Link].

-

Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1(6), x160879. Available at: [Link].

-

Matiychuk, V., et al. (2020). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2020(2), M1128. Available at: [Link].

-

Yakan, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29337–29351. Available at: [Link].

-

Rasayan Journal of Chemistry. AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link].

-

Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 10-16. Available at: [Link].

-

Journal of University of Shanghai for Science and Technology. Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Available at: [Link].

-

Kus, C., et al. (2021). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 26(11), 3333. Available at: [Link].

-

IOSR Journal of Pharmacy and Biological Sciences. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. Available at: [Link].

-

Mohamed, Y. A., et al. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 58(6), 1453-1459. Available at: [Link].

-

ResearchGate. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link].

-

ResearchGate. Synthesis and spectroscopic properties of 15 n-labelled 1,2,4-thiadiazoles. Available at: [Link].

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link].

-

Clementi, S., et al. (1981). 13 c nmr study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 19(2), 108-110. Available at: [Link].

-

Chemistry Steps. Interpreting IR Spectra. Available at: [Link].

-

TSI Journals. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. Available at: [Link].

-

Uivarosi, V., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(21), 5174. Available at: [Link].

-

epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. [Video]. YouTube. Available at: [Link].

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available at: [Link].

-

Bakavayev, Y. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1735. Available at: [Link].

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. Available at: [Link].

-

ResearchGate. Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[7][8][9] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. Available at: [Link].

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. Available at: [Link].

-

ResearchGate. 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Available at: [Link].

-

ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link].

-

Al-Said, N. H. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2(3), 221-230. Available at: [Link].

-

National Center for Biotechnology Information. N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Available at: [Link].

-

PubChem. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. Available at: [Link].

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assay Development for Thiadiazole Derivatives

Introduction: The Therapeutic Promise of Thiadiazole Derivatives and the Crucial Role of Cell-Based Assays

Thiadiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Notably, many derivatives have demonstrated potent anticancer properties, making them promising candidates for novel drug development.[1] The therapeutic efficacy of these compounds is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[2][3]

The journey from a promising chemical entity to a validated drug candidate is underpinned by rigorous preclinical evaluation. Cell-based assays are indispensable tools in this process, providing a biologically relevant system to assess the efficacy, potency, and mechanism of action (MOA) of novel compounds.[4][5][6] Unlike biochemical assays that assess the interaction with a single molecular target, cell-based assays offer a more holistic view of a compound's effect on complex cellular processes within a living system.[6]

This guide provides a comprehensive framework for the development and implementation of a robust cell-based assay cascade for the evaluation of thiadiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices to ensure the generation of reliable and translatable data.

Phase 1: Pre-Development and Strategic Planning

The success of any screening campaign hinges on meticulous planning and the selection of appropriate biological systems and assays. This initial phase is critical for establishing a solid foundation for the subsequent experimental work.

Target Product Profile and Assay Selection Rationale

Before embarking on assay development, it is crucial to define the target product profile (TPP) for the thiadiazole derivatives. Key questions to address include:

-

What is the intended therapeutic indication (e.g., specific cancer type)?

-

What is the desired cellular outcome (e.g., cytotoxicity, cytostasis)?

-

Are there any known or putative molecular targets for this class of compounds?

The answers to these questions will guide the selection of the most relevant cell lines and primary screening assays. A tiered approach is often most effective, starting with a broad primary screen to identify active compounds, followed by more specific secondary assays to elucidate the MOA.

Cell Line Selection: A Model for Clinical Relevance

The choice of cell line is a critical determinant of the clinical relevance of the screening data. A systematic approach to cell line selection should be employed, considering the following factors:

-

Disease Relevance: The cell line should be representative of the target cancer type.

-

Genotypic and Phenotypic Characteristics: The expression levels and genetic status of the putative target and key signaling pathways should be well-characterized. Publicly available databases can be invaluable for this purpose.

-

Growth Characteristics and Assay Compatibility: The cell line should exhibit robust and reproducible growth characteristics and be amenable to the chosen assay formats.

For a new series of thiadiazole derivatives with unknown targets, a panel of well-characterized cancer cell lines from different tissue origins is recommended for the initial screening to identify potential areas of selective activity.

Phase 2: Primary Screening Assay Development - Assessing Cellular Viability and Cytotoxicity

The primary goal of this phase is to develop a robust and high-throughput compatible assay to identify "hit" compounds that exhibit cytotoxic or cytostatic effects. Tetrazolium-based colorimetric assays are widely used for this purpose due to their simplicity and scalability.

Choosing the Right Viability Assay: A Critical Decision

While the MTT assay is a classic and widely used method, it is crucial to consider its limitations, especially when working with novel chemical entities like thiadiazole derivatives.

| Assay | Principle | Advantages | Disadvantages |

| MTT | Reduction of a yellow tetrazolium salt to an insoluble purple formazan by mitochondrial dehydrogenases. | Well-established, cost-effective. | Requires a solubilization step; can be affected by media components and reducing agents.[7][8] |

| XTT & WST-1 | Reduction of a tetrazolium salt to a soluble formazan product. | No solubilization step required, allowing for kinetic monitoring. | Can be less sensitive than MTT; may still be susceptible to interference from reducing compounds. |

Expert Insight: Thiadiazole scaffolds can contain thiol groups, which are known reducing agents.[9] These can directly reduce the tetrazolium salt, leading to false-positive results (i.e., the compound appears less toxic than it is).[9][10] Therefore, it is highly recommended to perform a preliminary interference test by incubating the thiadiazole derivatives in cell-free media with the chosen tetrazolium reagent. If significant color change is observed, an alternative viability assay that is less susceptible to chemical interference, such as a resazurin-based assay or an ATP-based luminescence assay, should be considered.[11]

Detailed Protocol: MTT Cell Viability Assay

This protocol provides a general framework for performing an MTT assay in a 96-well plate format. Optimization of cell seeding density and incubation times is essential for each cell line.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

Thiadiazole derivatives (stock solutions in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Quality Control

The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

For high-throughput screening (HTS), the Z'-factor is a critical statistical parameter for assessing the quality and robustness of an assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., a known cytotoxic drug) and negative (n, e.g., vehicle control) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Phase 3: Secondary Assays - Elucidating the Mechanism of Action

Once active thiadiazole derivatives have been identified in the primary screen, the next step is to investigate their MOA. A logical workflow of secondary assays can provide a detailed picture of the cellular events triggered by the compound.

Apoptosis vs. Necrosis: Distinguishing Modes of Cell Death

A critical first step in MOA studies is to determine whether the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose.

Workflow for MOA Elucidation:

Caption: A logical workflow for the elucidation of the mechanism of action of thiadiazole derivatives.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with thiadiazole derivatives

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Primarily necrotic cells

Cell Cycle Analysis: Investigating Effects on Cell Proliferation

If a compound induces apoptosis, it is often preceded by cell cycle arrest. Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathway Perturbation by Thiadiazole Derivatives:

Caption: Potential signaling pathways modulated by thiadiazole derivatives, leading to apoptosis and cell cycle arrest.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the steps for preparing cells for cell cycle analysis by flow cytometry.

Materials:

-

Cells treated with thiadiazole derivatives

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

An accumulation of cells in a specific phase (e.g., G1, S, or G2/M) compared to the control group indicates cell cycle arrest at that checkpoint.[12][13]

Phase 4: Target-Specific Assays - Confirming Molecular Interactions

For thiadiazole derivatives with putative molecular targets, specific assays are required to confirm direct engagement and inhibition.

STAT3 Reporter Assay

If STAT3 is a suspected target, a luciferase reporter assay can be used to measure the transcriptional activity of STAT3.[14][15][16]

Principle: Cells are transfected with a plasmid containing a luciferase gene under the control of a STAT3-responsive promoter. Inhibition of STAT3 signaling by a thiadiazole derivative will result in a decrease in luciferase expression and a corresponding reduction in luminescence.

VEGFR-2 Phosphorylation Assay

To investigate the inhibition of VEGFR-2, a cell-based ELISA or a Western blot can be performed to measure the phosphorylation status of the receptor upon VEGF stimulation.[17]

Principle: Cells expressing VEGFR-2 are treated with the thiadiazole derivative prior to stimulation with VEGF. The level of phosphorylated VEGFR-2 is then quantified, with a decrease indicating inhibitory activity.

Conclusion: A Robust Framework for Discovery

The successful development of cell-based assays for the evaluation of thiadiazole derivatives requires a multi-faceted approach that combines careful planning, optimized protocols, and a deep understanding of the underlying biology. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will accelerate the discovery and development of novel anticancer therapeutics. The iterative process of primary screening, MOA elucidation, and target validation provides a robust framework for identifying and characterizing the most promising drug candidates.

References

-

The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Semantic Scholar. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

-

G2/M cell cycle arrest in the life cycle of viruses. PMC - PubMed Central - NIH. Available at: [Link]

-

STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. Available at: [Link]

-

Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC - NIH. Available at: [Link]

-

Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

-

How do you interpret the experimental data of cell cycle by flow cytometry? ResearchGate. Available at: [Link]

-

Cignal STAT3 Reporter (luc) Kit. GeneGlobe. Available at: [Link]

-

Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]

-

The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

-

Application Notes and Protocols for Cell-Based Assays Targeting STAT3. BPS Bioscience. Available at: [Link]

-

The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. NIH. Available at: [Link]

-

Cell cycle analysis. Wikipedia. Available at: [Link]

-

Dataset of cell viability and analytes released by cancer cell lines exposed to low pH and conditioned medium. PubMed Central. Available at: [Link]

-

Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Aspiring Scholars Directed Research Program. Available at: [Link]

-

Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia. Available at: [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

-

New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Available at: [Link]

-

Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm. Available at: [Link]

-

Apoptosis Assay Chart. Merck Millipore. Available at: [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

-

(PDF) A comparative study of MTT and WST-1 assays in cytotoxicity analysis. ResearchGate. Available at: [Link]

-

STAT3 Luciferase Reporter THP-1 Cell Line. BPS Bioscience. Available at: [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. Available at: [Link]

Sources

- 1. casss.org [casss.org]

- 2. AID 1316 - Counterscreen assay for STAT1 activators: Cell-based high throughput assay to measure STAT3 activation - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. selectscience.net [selectscience.net]

- 5. sptlabtech.com [sptlabtech.com]

- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 7. Is Your MTT Assay the Right Choice? [worldwide.promega.com]

- 8. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 9. clyte.tech [clyte.tech]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.virginia.edu [med.virginia.edu]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. benchchem.com [benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Evaluation of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide in Cancer Cell Lines

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. amhsr.org [amhsr.org]

- 5. bepls.com [bepls.com]

- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. texaschildrens.org [texaschildrens.org]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide [mdpi.com]

Application Notes and Protocols for 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide as a Potential Covalent Chemical Probe

Disclaimer: As of the last update, specific experimental data for 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is not extensively available in the public domain. This document has been constructed by a Senior Application Scientist to provide a detailed, practical guide based on established principles of covalent probe design and the known biological activities of structurally related compounds. The protocols and mechanistic insights are therefore proposed and should be validated experimentally for this specific molecule.

Introduction: Rationale and Potential

The convergence of a privileged heterocyclic scaffold, the phenyl-thiadiazole, with a reactive electrophilic warhead, the 2-chloroacetamide group, positions 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide as a compelling candidate for a covalent chemical probe. The thiadiazole moiety is a well-documented pharmacophore present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-chloroacetamide group, on the other hand, is a classic electrophile used to covalently modify nucleophilic residues in proteins, most notably cysteine.[4][5]

This combination suggests that the molecule could be a valuable tool for:

-

Target Identification: Irreversibly binding to and "tagging" specific protein targets for subsequent identification.

-

Mechanism of Action Studies: Elucidating the role of specific cysteine residues in protein function.

-

Drug Discovery: Serving as a starting point for the development of targeted covalent inhibitors.

The core hypothesis is that the phenyl-thiadiazole portion of the molecule will guide its binding to a specific protein pocket, and the chloroacetamide "warhead" will then react with a nearby nucleophile to form a stable, covalent bond.

Physicochemical Properties and Handling

While experimental data for the target molecule is scarce, properties can be estimated based on its structure and related compounds.

| Property | Estimated Value / Information | Source / Justification |

| Molecular Formula | C₁₀H₈ClN₃OS | |

| Molecular Weight | 253.71 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar N-acetylated thiadiazoles |

| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Ethanol) | Common for small organic molecules |

| Storage | Store at -20°C, desiccated, and protected from light | Standard for reactive small molecules |

Note on Reactivity: The chloroacetamide group is an electrophile and can react with nucleophiles. It is important to avoid basic conditions and nucleophilic solvents (e.g., those containing thiols) during storage and handling to prevent degradation.

Proposed Synthesis

The synthesis of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is anticipated to be a straightforward acylation of the corresponding amine precursor.[6][7]

Caption: Proposed synthesis of the target compound.

Protocol Outline:

-

Dissolve 5-amino-3-phenyl-1,2,4-thiadiazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

-

Work up the reaction by washing with aqueous solutions to remove the base and any salts.

-

Purify the product by column chromatography or recrystallization.

Proposed Mechanism of Action: Covalent Modification

The primary utility of this compound as a probe lies in its ability to form a covalent bond with its protein target. The chloroacetamide moiety is a moderately reactive electrophile that undergoes a nucleophilic substitution reaction (SN2) with soft nucleophiles. In a biological context, the thiol group of cysteine is the most likely reaction partner.[4][8][9]

Caption: Workflow for competitive chemoproteomic profiling.

Procedure:

-

Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.

-

Pre-incubation: Aliquot the lysate into two tubes. To one, add the test probe (2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide) at a concentration determined from the cytotoxicity assay (e.g., 1-10 µM). To the other, add an equal volume of DMSO (vehicle control). Incubate for 1 hour at room temperature.

-

Competitive Labeling: To both tubes, add a broad-spectrum cysteine-reactive probe that contains a reporter tag (e.g., an alkyne or biotin). A common choice is iodoacetamide-alkyne. Incubate for another hour.

-

Click Chemistry (if using an alkyne tag): Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins.

-

Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins from the lysates.

-

Proteomics Analysis: Elute the bound proteins, digest them with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of proteins in the test probe sample versus the vehicle control. Proteins that are significantly less abundant in the test probe sample are potential targets, as their reactive cysteines were blocked by the test probe.

The Importance of a Control Compound

To validate that the biological effects of the probe are due to its specific covalent interaction and not just its general structure, a control compound is essential. [10]A good control would be a structurally similar molecule that is significantly less reactive or non-reactive.

-

Non-reactive control: N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (the version without the chloro group). This control helps to distinguish effects caused by covalent binding from those caused by reversible binding of the scaffold. A PubChem entry for this compound exists (CID 852344). [11]

Potential Biological Applications

Given the broad range of activities of thiadiazole derivatives, this probe could be applied in several research areas: [1][2][12]

-

Oncology: Many thiadiazole-containing compounds exhibit anticancer activity. This probe could be used to identify novel anticancer targets.

-

Infectious Diseases: The scaffold is known to have antimicrobial and antifungal properties. The probe could help elucidate the mechanisms of action against various pathogens.

-

Inflammation: Some thiadiazoles have anti-inflammatory effects. This probe could be used to identify key proteins in inflammatory pathways.

Conclusion

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide represents a promising, albeit currently understudied, molecule for use as a covalent chemical probe. Its design incorporates a biologically relevant scaffold with a well-characterized reactive group. The protocols and principles outlined in this guide provide a framework for its synthesis, characterization, and application in identifying and studying protein targets. As with any reactive compound, careful experimental design, including the use of appropriate controls and concentration ranges, will be critical to generating robust and reliable data.

References

-

Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3356-3383. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

-

Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(19), 6296. Available at: [Link]

-

Antolin, A. A., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(19), 14247-14264. Available at: [Link]

-

Bum-Erdene, K., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(11), 1858-1866. Available at: [Link]

-

Pochitaloff, M., et al. (2022). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 61(12), e202115595. Available at: [Link]

-

Raindlová, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1937-1946. Available at: [Link]

-

Visscher, M., et al. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 62, 102-111. Available at: [Link]

-

PubChem. (n.d.). 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

-

Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. Available at: [Link]

-

Current, K., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(10), 1445. Available at: [Link]

-

Antolin, A. A., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(19), 14247-14264. Available at: [Link]

-

Gontora, V. N., & Gontora, O. I. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Applied Pharmaceutical Science, 12(1), 001-013. Available at: [Link]

-

ResearchGate. (n.d.). Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved from [Link]

-

Chemical Probes. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

Sarcouncil Journal of Plant and Agronomy. (2024). Review Article on Thiadiazole Derivatives and Its Biological Activity. Retrieved from [Link]

-

Communications Chemistry. (2023). Covalent chemical probes. Retrieved from [Link]

-

PubMed Central. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular targets of the thiadiazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

-

ACS Omega. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

-

PubChem. (n.d.). N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarcouncil.com [sarcouncil.com]

- 4. mdpi.com [mdpi.com]

- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | C10H9N3OS | CID 852344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Small Molecule Inhibitors

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers, we've all faced the frustration of a promising small molecule inhibitor that fails in assays due to poor aqueous solubility. It's a common hurdle, with over 40% of new chemical entities being practically insoluble in water, severely limiting their potential.[1] This guide is designed to be your first line of support, moving beyond simple protocols to explain the fundamental principles behind solubility enhancement. Our goal is to empower you with the knowledge to not only solve your immediate solubility challenges but also to build a robust strategy for future drug development projects. Let's turn those "insoluble" compounds into viable candidates.

Section 1: Troubleshooting & Initial Assessment

This section addresses the immediate questions that arise when you first encounter a solubility problem.

Q1: My compound precipitated out of my aqueous buffer during my experiment. What are the first steps I should take?

A1: Witnessing your compound crash out of solution is a critical data point. The immediate goal is to understand the "why" and "when" of the precipitation to guide your next steps.

Immediate Triage Protocol:

-

Visual Inspection & Documentation: Note the nature of the precipitate. Is it crystalline (sharp, defined particles) or amorphous (fluffy, irregular)? This gives clues about the solid-state form.

-

Solvent Check: If you prepared a stock in a solvent like DMSO, how much was added to the aqueous buffer? A high percentage of organic solvent can cause the compound to dissolve initially, only to precipitate when the concentration of the organic solvent is diluted below a critical level. As a rule of thumb, try to keep the final concentration of DMSO below 1%, and ideally below 0.5%, in cell-based assays.

-

pH and Buffer Composition Review: Check the pH of your final aqueous solution. The solubility of ionizable compounds is highly dependent on pH.[2] Also, consider the buffer components. High salt concentrations can sometimes decrease solubility through the "salting-out" effect.

-

Kinetic vs. Thermodynamic Solubility: You may be observing a difference between kinetic and thermodynamic solubility. Kinetic solubility measures how much of a compound, added from a concentrated DMSO stock, can dissolve and remain in solution for a short period. Thermodynamic solubility is the true equilibrium solubility of the solid material in the buffer. Precipitation over time suggests you exceeded the thermodynamic solubility limit.

Your first remedial experiment should be a simple co-solvent titration . This will help determine the minimum amount of a water-miscible organic solvent (like DMSO, ethanol, or PEG 400) required to keep your compound in solution at the desired concentration.[3] This provides a quick fix for in vitro assays but is a temporary solution that points to the need for a more robust enhancement strategy.

Q2: How do I systematically determine the solubility of my compound?

A2: A robust solubility assessment is the foundation of your strategy. The first step is to gain a solid understanding of your compound's solubility and stability.[4]

Experimental Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)

-

Preparation: Add an excess amount of your solid compound (enough that some solid will visibly remain) to a series of vials containing your aqueous buffer of interest (e.g., PBS pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step. Use centrifugation at high speed, followed by careful collection of the supernatant. Filtering is also an option, but be cautious of potential compound adsorption to the filter membrane.

-

Quantification: Accurately quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV, LC-MS, or UV-Vis spectroscopy. This concentration is your equilibrium solubility.

-

Self-Validation: Analyze the remaining solid using a technique like XRPD (X-ray Powder Diffraction) to ensure the compound has not changed its crystalline form (polymorph) or converted to a hydrate during the experiment.

This protocol provides the true thermodynamic solubility, which is the most reliable baseline for developing an enhancement strategy.

Section 2: Strategy Selection - A Guided Workflow

Choosing the right solubility enhancement technique depends on your compound's properties and your stage of development. This workflow provides a logical decision-making process.

Caption: Encapsulation of a hydrophobic inhibitor within a cyclodextrin.

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

This is a simple, effective method for lab-scale screening. [5]

-

Selection: Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high solubility and low toxicity.

-

Paste Formation: Place the chosen cyclodextrin in a mortar and add a small amount of water to form a thick, uniform paste. [5]3. Incorporation: Slowly add your inhibitor to the paste while continuously grinding (kneading) with the pestle for at least 30 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

-

Drying: Dry the resulting mixture (e.g., in an oven at 40-50°C or under vacuum) until a constant weight is achieved.

-

Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

-

Validation: The most important step is to confirm the enhanced solubility. Perform the shake-flask solubility test (Q2) on your new complex and compare the result to the uncomplexed inhibitor. You should see a significant increase in aqueous solubility.

References

-

International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

-

Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(10), 1-6. Available from: [Link]

-

Das, S., & Roy, S. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Applied Pharmaceutical Science, 10(05), 148-158. Available from: [Link]

-

Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Drug Discovery Today, 12(23-24), 1048-1055. Available from: [Link]

-

Kawasaki, A., et al. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 53(15), 5543-5550. Available from: [Link]

-

Nassar, A., et al. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5171-5177. Available from: [Link]

-

Patel, H., et al. (2014). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Research & Allied Sciences, 3(1), 1-10. Available from: [Link]

-

Devi, P., Budhwar, V., Kakkar, S., & Kumar, A. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research, 13(6), P87-P105. Available from: [Link]

-

Kumar, L., Amin, A., & Bansal, A. K. (2004). Salt Selection in Drug Development. Pharmaceutical Technology, 28(11), 84-98. Available from: [Link]

-

Improved Pharma. (2021). Salt Screening. Available from: [Link]

-

Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. Available from: [Link]

-

Gîrleanu, I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(11), 2577. Available from: [Link]

-

ResearchGate. (2015). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. Available from: [Link]

-

Cruz-Cabeza, A. J., et al. (2015). Efficient Screening of Coformers for Active Pharmaceutical Ingredient Cocrystallization. Crystal Growth & Design, 15(6), 2894-2903. Available from: [Link]

-

ResearchGate. (2018). Solubility Enhancement by Solid Dispersion Method: An Overview. Available from: [Link]

-

Box, K. J., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2743-2753. Available from: [Link]

-

Tan, D., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4058-4073. Available from: [Link]

-

Al-Ghabeish, M., et al. (2015). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. European Journal of Pharmaceutical Sciences, 76, 1-10. Available from: [Link]

-

Box, K. J., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2743-2753. Available from: [Link]

-

Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

-

Slideshare. pH and solubility profile. Available from: [Link]

-

Chadha, R., & Saini, A. (2016). Experimental cocrystal screening and solution based scale-up cocrystallization methods. Crystal Growth & Design, 16(10), 5515-5527. Available from: [Link]

-

WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

-

Triclinic Labs. Cocrystal Screening, Selection, Formulation. Available from: [Link]

-

Jurnal Universitas Padjadjaran. (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Available from: [Link]

-

ResearchGate. (2022). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Available from: [Link]

-

CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Available from: [Link]

-

IJSDR. A Review on Solid dispersion- Solubility Enhancement of poorly soluble drug. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Heterocyclic Compound Synthesis